
1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Enantioselective Synthesis
Research by Luo Yang et al. (2009) introduced a method for the enantioselective intramolecular addition of tertiary enamides to ketones, catalyzed by a chiral Cr(III)(salen)Cl complex. This process efficiently produces highly enantioenriched 1H-pyrrol-2(3H)-one derivatives, demonstrating the compound's relevance in synthetic organic chemistry and its potential as a building block in the synthesis of complex organic molecules (Luo Yang et al., 2009).
Anticancer Activity
A study by S. Hadiyal et al. (2020) explored the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, highlighting their anticancer activity against various human cancer cell lines. This research underscores the potential pharmacological applications of complex pyrrolone derivatives in developing new anticancer therapies (S. Hadiyal et al., 2020).
Synthesis and Biological Activity
Research by V. L. Gein et al. (2006) focused on the synthesis of 4,5-disubstituted 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones, evaluating their antiinflammatory, antidepressant, and antibacterial properties. This study illustrates the compound's versatility in synthesizing molecules with potential pharmacological benefits (V. L. Gein et al., 2006).
Stable o-Quinoid Systems
T. Sarkar et al. (2000) investigated the synthesis and reactions of a stable o-quinoid 10-π-electron system, demonstrating the compound's utility in forming polysubstituted isoquinoline derivatives through Diels−Alder cycloaddition. This research contributes to the understanding of the compound's reactivity and potential in synthetic chemistry applications (T. Sarkar et al., 2000).
Structural Properties Analysis
A study by H. Karlsen et al. (2002) on the structural properties of N,N-dialkylaminobenzamides and their analogs, provides insight into the molecular structure and reactivity of compounds related to "1-(3-(diethylamino)propyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one." Understanding these properties is crucial for designing molecules with desired pharmacological or material properties (H. Karlsen et al., 2002).
properties
IUPAC Name |
1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-pyridin-2-yl-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-24(5-2)13-8-14-25-19(16-9-6-7-12-23-16)18(21(27)22(25)28)20(26)17-11-10-15(3)29-17/h6-7,9-12,19,27H,4-5,8,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQDZUENNMXGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyethyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)

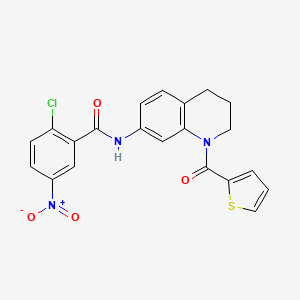
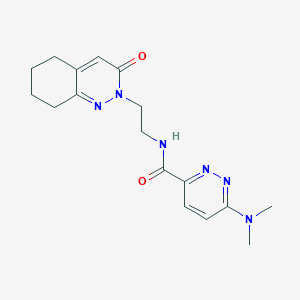
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2393696.png)
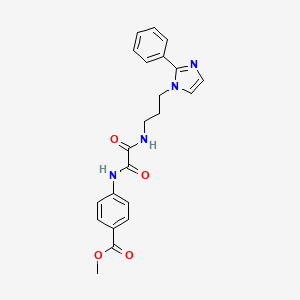
![2-(3,4-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2393699.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2393700.png)
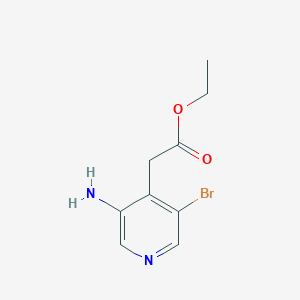
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)
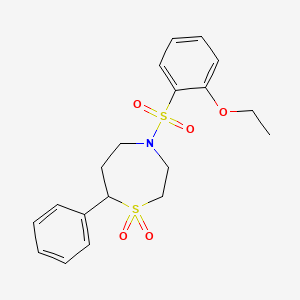
![7-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2393708.png)

